molecular formula C6H8O2 B6164246 3-oxabicyclo[4.1.0]heptan-5-one CAS No. 1626336-25-1

3-oxabicyclo[4.1.0]heptan-5-one

Cat. No.: B6164246
CAS No.: 1626336-25-1
M. Wt: 112.13 g/mol
InChI Key: VPHHXXHZFKDQOU-UHFFFAOYSA-N
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Description

Significance of Bicyclic Ketones in Organic Synthesis and Scaffold Design

Bicyclic ketones are a class of organic compounds that feature a ketone functional group within a bicyclic ring system. These structures are of significant interest in organic synthesis and scaffold design for several reasons. Their rigid frameworks provide a well-defined three-dimensional orientation of substituents, which is crucial for understanding and optimizing interactions with biological targets. researchgate.net The inherent ring strain in some bicyclic systems can also be harnessed to drive chemical transformations, allowing for the construction of complex molecular architectures.

In the realm of medicinal chemistry, the ketone group can participate in key hydrogen bonding interactions with biological macromolecules, influencing the binding affinity and efficacy of a drug. numberanalytics.com The incorporation of a bicyclic ketone motif can significantly impact the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. numberanalytics.com Furthermore, bicyclic ketones serve as versatile synthetic intermediates, providing access to a wide array of more complex molecules, including natural products and their analogs. nih.govnature.com The synthesis of novel bicyclic ketones is an active area of research, with methodologies being developed to create these valuable structures efficiently and stereoselectively. researchgate.netacs.org

Overview of Oxabicyclo[4.1.0]heptane Ring Systems

The oxabicyclo[4.1.0]heptane ring system consists of a six-membered ring fused to a cyclopropane (B1198618) ring, with an oxygen atom incorporated into the bicyclic framework. The position of the oxygen atom and any additional functional groups defines the specific isomer and its chemical properties. For instance, 7-oxabicyclo[4.1.0]heptane, also known as cyclohexene (B86901) oxide, is a well-studied member of this family. researchgate.netaip.org

The presence of the oxygen atom introduces polarity and the potential for hydrogen bonding, which can influence a molecule's solubility and interactions with other chemical species. cymitquimica.comcymitquimica.com The bicyclic nature of the oxabicyclo[4.1.0]heptane system imparts a degree of rigidity to the structure. cymitquimica.com The fusion of the cyclopropane ring often introduces ring strain, which can enhance the reactivity of the molecule, making it susceptible to various chemical transformations such as nucleophilic attack and ring-opening reactions. cymitquimica.comontosight.ai

Derivatives of the oxabicyclo[4.1.0]heptane scaffold are utilized as building blocks in organic synthesis for the creation of more complex molecules. ontosight.aiontosight.ailookchem.com For example, they can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The specific stereochemistry of the ring system is a critical aspect, influencing its biological activity and its utility in asymmetric synthesis.

Research Landscape of 3-Oxabicyclo[4.1.0]heptan-5-one

The research landscape for this compound itself is still emerging, with much of the available information coming from chemical databases and suppliers. bldpharm.comuni.lu However, research into the closely related 3-oxabicyclo[4.1.0]heptane scaffold has provided significant insights into the potential applications of this structural motif.

A notable area of investigation is the use of the 3-oxabicyclo[4.1.0]heptane system as a non-nitrogen containing isostere for morpholine (B109124). nih.gov Morpholine is a common pharmacophore in kinase inhibitors, where its oxygen atom forms a crucial hydrogen bond with the kinase hinge region. nih.gov Researchers have discovered that the 3-oxabicyclo[4.1.0]heptane moiety can effectively mimic the conformation of morpholine, making it a valuable substitute in the design of novel inhibitors for pathways like the PI3K-AKT-mTOR pathway. nih.govfigshare.com This discovery opens up avenues for developing new therapeutic agents with potentially improved properties.

The synthesis of related structures, such as cis-2-aza-3-oxo-4-oxabicyclo[4.1.0]heptane, has also been reported, indicating an interest in the synthetic accessibility of this bicyclic system. acs.org While direct and extensive research on this compound is not yet widespread, the foundational work on the parent oxabicyclo[4.1.0]heptane ring system and its application as a pharmacophore suggests a promising future for this and related compounds in medicinal chemistry and drug discovery.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1626336-25-1

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-oxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C6H8O2/c7-6-3-8-2-4-1-5(4)6/h4-5H,1-3H2

InChI Key

VPHHXXHZFKDQOU-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)COC2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Oxabicyclo 4.1.0 Heptan 5 One

Retrosynthetic Analysis of the 3-Oxabicyclo[4.1.0]heptan-5-one Scaffold

A retrosynthetic analysis of this compound reveals key disconnections and strategic considerations for its assembly.

Key Disconnections and Strategic Approaches

The primary disconnection strategies for the this compound framework center on the formation of the cyclopropane (B1198618) ring and the tetrahydropyranone core. One common approach involves the cyclopropanation of a pre-existing six-membered heterocyclic precursor. Alternatively, a cascade reaction from an acyclic or monocyclic precursor can be envisioned, where both rings are formed in a single synthetic operation. A prominent strategy that has emerged is the radical cascade annulation of 1,6-enynes. nih.gov This approach is advantageous as it can rapidly build the complex bicyclic structure from relatively simple starting materials.

Contemporary Synthetic Routes to this compound

Modern synthetic methods have focused on developing efficient and selective routes to this compound and its derivatives.

Photoredox-Catalyzed Divergent Radical Cascade Annulations of 1,6-Enynes

A notable contemporary method involves the use of photoredox catalysis to initiate a divergent radical cascade annulation of 1,6-enynes. nih.gov This metal-free approach utilizes visible light to generate radical intermediates that undergo a series of cyclization events to furnish the desired bicyclic ketone.

Scope and Limitations of Enynes as Precursors

The success of the photoredox-catalyzed radical cascade reaction is highly dependent on the structure of the 1,6-enyne precursor.

Oxygen-Tethered Enynes : Enynes containing an oxygen atom in the tether that connects the alkene and alkyne moieties are effective substrates, smoothly producing the corresponding 3-oxabicyclo[4.1.0]heptan-5-ones. nih.gov

Substituent Effects : The reaction tolerates a range of substituents on the aromatic portion of the enyne, including both electron-donating and electron-withdrawing groups, as well as halogens, leading to good yields of the products. nih.gov

Nitrogen-Tethered Enynes : The methodology can be extended to N-Ts-substituted 1,6-enynes, yielding 3-azabicyclo[4.1.0]heptan-5-ones. nih.gov

Carbon-Tethered Enynes : Alkynylmalonic esters are also suitable precursors, generating a variety of bicyclo[4.1.0]heptan-5-one scaffolds. nih.gov

Limitations : A significant limitation is that enynes bearing electron-deficient alkyne moieties are not suitable substrates for this transformation. nih.gov

Catalyst Systems and Reaction Conditions

The efficiency of the photoredox-catalyzed synthesis is contingent upon the selection of an appropriate catalyst system and optimized reaction conditions.

Systematic screening has identified an acridinium-based photocatalyst, specifically Mes-(tBu)2Acr-PhBF4, as being highly effective for this transformation. nih.gov The reaction is promoted by the addition of an N-oxide, such as 2,6-lutidine N-oxide, which plays a crucial role in the generation of the initial vinyl radical. Acetonitrile is typically employed as the solvent. The reaction proceeds under mild conditions, utilizing blue LED light irradiation at room temperature. nih.gov Notably, the reaction fails to proceed in the absence of either the photocatalyst or light, confirming the photocatalytic nature of the process. nih.gov

Table 1: Investigated Catalyst Systems and Conditions

Parameter Detail
Photocatalyst Mes-(tBu)2Acr-PhBF4
Promoter 2,6-Lutidine N-oxide
Solvent Acetonitrile
Light Source Blue LED
Temperature Room Temperature

Multi-Step Synthesis from Precursors Incorporating the Oxabicyclic Core

Formation of Related Oxabicyclo[4.1.0]heptane Carboxylates

The formation of oxabicyclo[4.1.0]heptane carboxylates is a crucial step in the synthesis of many complex molecules. One approach involves the enzymatic resolution of a mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers. google.com This method allows for the separation of the desired (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester, which is a valuable intermediate for pharmaceuticals. google.com The process is noted for its simple operation, high yield, and selectivity. google.com

Another method describes the synthesis of 5-oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid esters, which are useful as intermediates for antiviral agents. google.com This process starts from a 2-halogeno-7-oxabicyclo[2.2.1]heptane-5,3-carbolactone and proceeds through a 2,3-epoxy-7-oxabicyclo[2.2.1]heptane-5-carboxylic acid ester intermediate. google.com

Epoxidation and Ring-Closing Strategies for the Oxirane Ring Formation

The formation of the oxirane ring is a fundamental transformation in the synthesis of this compound and its analogs. Epoxidation of α,β-unsaturated oximes using dioxiranes, followed by ring-opening of the resulting epoxides, has been reported as a viable strategy. jst.go.jp For instance, the epoxidation of (E)-cyclohex-2-en-1-one O-benzyloxime with potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄) and sodium bicarbonate in an acetone-water mixture yields (E)-7-oxabicyclo[4.1.0]heptan-2-one O-benzyloxime in high yield. jst.go.jp

Furthermore, the epoxidation of terpenes, which are abundant biorenewable feedstocks, has been optimized using a tungsten polyoxometalate catalyst. bath.ac.uk This solvent-free process allows for the selective epoxidation of various terpene substrates under mild conditions. bath.ac.uk The resulting terpene epoxides can serve as precursors for a range of valuable chemicals. bath.ac.uk

Ring-closing strategies are also employed. For example, gold-catalyzed cycloisomerizations of ethereal 1,6-enynes have been shown to produce oxabicyclo[4.1.0]heptane derivatives. nih.gov This method can be rendered enantiospecific, providing access to chiral bicyclic systems. nih.gov

Development of Asymmetric Synthesis for Chiral Derivatives

The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods for chiral derivatives of this compound.

Enantioselective synthesis of chiral this compound derivatives can be achieved through various catalytic methods. Asymmetric epoxidation of α,β-unsaturated ketones using chiral dioxiranes has been explored. jst.go.jp For example, the Shi epoxidation of cyclohex-2-enone derivatives using a fructose-derived catalyst can produce enantioenriched (1S)-7-oxabicyclo[4.1.0]heptan-2-one derivatives. jst.go.jp

Gold-catalyzed asymmetric cycloisomerization of 1,6-enynes represents another powerful tool for constructing chiral oxabicyclo[4.1.0]heptane frameworks. nih.govrsc.org The use of chiral ligands, such as MeO-BIPHEP and TADDOL-derived phosphoramidites, in conjunction with gold catalysts has enabled the synthesis of enantioenriched products, although the efficiency can be substrate-dependent. nih.gov

Ruthenium-catalyzed asymmetric transfer hydrogenation of cyclohexenone derivatives provides access to chiral 4-hydroxy-2-cyclohexanones, which can serve as versatile precursors for bicyclo[4.1.0]heptane systems. mdpi.com

Enzymatic resolution offers a highly selective method for obtaining enantiomerically pure precursors and intermediates of this compound. A notable example is the resolution of a racemic mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters using alkaline protease. google.com This enzymatic hydrolysis selectively converts one enantiomer, allowing for the separation of the desired (1S,3S,6R) isomer with high purity. google.com

Lipase-catalyzed resolution has also been successfully applied to precursors like (±)-epoxy-β-cyclogeraniol. tandfonline.com Transesterification using lipase (B570770) P from Pseudomonas cepacia can enrich the (-)-enantiomer, while hydrolysis of the corresponding acetate (B1210297) with the same lipase affords the (+)-enantiomer with high enantiomeric excess. tandfonline.com This demonstrates the versatility of enzymatic methods in preparing optically pure building blocks for the synthesis of complex natural products and their analogs. tandfonline.com

Research Findings on Synthetic Methodologies

The following table summarizes key findings from research on the synthesis of this compound and its derivatives.

Methodology Starting Material Reagents/Catalyst Product Key Findings Reference
Enzymatic ResolutionMixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomersAlkaline Protease(1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esterHigh yield and selectivity, environmentally friendly. google.com
Epoxidation(E)-cyclohex-2-en-1-one O-benzyloxime2KHSO₅·KHSO₄·K₂SO₄, NaHCO₃(E)-7-oxabicyclo[4.1.0]heptan-2-one O-benzyloximeHigh yield (94%). jst.go.jp
Asymmetric CycloisomerizationEthereal 1,6-enynesGold-based catalysts with chiral ligandsChiral oxabicyclo[4.1.0]heptane derivativesEnantiospecific, but can be substrate-dependent. nih.gov
Enzymatic Resolution(±)-Epoxy-β-cyclogeraniolLipase P (Amano)(+)-Epoxy-β-cyclogeraniolHigh enantiomeric excess (E > 1600). tandfonline.com

Chemical Reactivity and Transformation Pathways of 3 Oxabicyclo 4.1.0 Heptan 5 One

Reactivity Governed by the Cyclopropane (B1198618) Ring and Ketone Moiety

The inherent strain in the bicyclo[4.1.0]heptane framework, coupled with the electronic effects of the ketone and oxirane moieties, dictates the molecule's reactivity. The cyclopropane ring's "Walsh" orbitals and the electrophilic nature of the ketone's carbonyl carbon are primary sites for chemical reactions.

Ring-opening reactions are a predominant transformation for strained cyclic systems like 3-oxabicyclo[4.1.0]heptan-5-one. These reactions can be initiated by various reagents and conditions, leading to a diverse array of products.

Oxirane Ring Opening : The oxirane ring is susceptible to nucleophilic attack, leading to the formation of functionalized cyclohexanone (B45756) derivatives. In related α,β-epoxy ketones, ring-opening can be achieved using various nucleophiles. For instance, treatment with hydrazine (B178648) hydrate (B1144303) is a key step in the Wharton reaction, which transforms α,β-epoxy ketones into allylic alcohols. wikipedia.org This proceeds through the formation of a hydrazone, followed by rearrangement and elimination of nitrogen gas. wikipedia.org Additionally, iodine in methanol (B129727) can facilitate the ring-opening of chalcone (B49325) epoxides to form β-methoxy alcohols. nih.gov

Cyclopropane Ring Opening : The cyclopropane ring can undergo cleavage under both radical and ionic conditions. In bicyclo[n.1.0]alk-2-yl radical systems, the regioselectivity of ring-opening is influenced by substituents on the cyclopropane moiety. ucl.ac.uk For example, the lithium in liquid ammonia-mediated ring-opening of 7-methylenebicyclo[4.1.0]heptan-2-one results in products from both exocyclic and endocyclic bond cleavage. ucl.ac.uk Furthermore, computational studies on bicyclo[n.1.0]alkanes show that hyperconjugative interactions between the C–H bonds and the Walsh orbitals of the cyclopropane ring can activate these bonds towards hydrogen atom transfer (HAT). nih.gov

The table below summarizes potential ring-opening reactions based on analogous systems.

Reagent/ConditionFunctional Group TargetedExpected Product TypeReference
Hydrazine Hydrateα,β-Epoxy KetoneAllylic Alcohol wikipedia.org
Iodine in Methanolα,β-Epoxy Ketoneβ-Methoxy Alcohol nih.gov
Lithium in Liquid AmmoniaCyclopropyl (B3062369) KetoneRing-opened cycloheptyl derivatives ucl.ac.uk

The ketone carbonyl in this compound is a key site for both nucleophilic and electrophilic attack.

Nucleophilic Reactions : The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Standard reductions with agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to yield the corresponding alcohol, 3-oxabicyclo[4.1.0]heptan-5-ol. In a related system, the nucleophilic addition of phenyllithium (B1222949) to anti-tricyclo[4.1.0.02,4]heptan-5-one proceeds to give a single product. thieme-connect.de The Corey-Chaykovsky reaction, involving a sulfur ylide, is another powerful method for nucleophilic addition to the carbonyl group in related bicyclo[4.1.0]heptenone systems. researchgate.net

Electrophilic Reactions : While less common for a ketone carbonyl itself, electrophilic interactions can occur at the enolate formed under basic conditions. For instance, the condensation of a 7-substituted bicyclo[4.1.0]heptan-2-one with dimethyl carbonate leads to a β-keto ester, demonstrating the reactivity of the α-position to the ketone.

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of the transformations of this compound is crucial for predicting and controlling reaction outcomes. These mechanisms often involve radical intermediates, cationic rearrangements, and are significantly influenced by the inherent ring strain.

Radical reactions are significant in the chemistry of epoxy ketones. Photochemically or thermally induced reactions of α,β-epoxy ketones with tributyltin hydride proceed via selective Cα-O bond cleavage of the oxiranylmethyl radical. acs.org In the presence of tert-butyl hydroperoxide (TBHP), α,β-epoxy ketones can undergo selective oxidative C-C bond cleavage through a radical-initiated ring-opening addition. nih.gov The reduction of epoxides with titanocene (B72419) chloride also generates radical intermediates that can undergo intramolecular addition to ketone carbonyls. acs.org

Cationic intermediates in the bicyclo[4.1.0]heptane system are prone to rearrangement. The oxidation of 1-methylbicyclo[4.1.0]heptane with dioxiranes has been shown to produce rearranged products, providing clear evidence for the involvement of cationic intermediates. nih.govacs.orgsemanticscholar.org These rearrangements are thought to proceed through a mechanism where a carbon radical, formed after hydrogen atom transfer, undergoes one-electron oxidation to a cation, which then rearranges. acs.orgsemanticscholar.org Solvolysis reactions of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane also show evidence of a degenerate rearrangement of a non-classical bicyclobutenium ion intermediate before nucleophilic capture. scholaris.ca

The table below outlines the mechanistic pathways observed in related systems.

Reaction TypeIntermediateKey Mechanistic FeatureReference
Oxygenation with DioxiranesCationicRearrangement of bicyclo[4.1.0]heptane system nih.govacs.orgsemanticscholar.org
Reaction with Tributyltin HydrideRadicalSelective Cα-O bond cleavage of oxiranylmethyl radical acs.org
SolvolysisCationicDegenerate rearrangement of non-classical bicyclobutenium ion scholaris.ca

The significant ring strain in the bicyclo[4.1.0]heptane skeleton plays a crucial role in directing reaction pathways. This strain facilitates ring-opening reactions as a means of relief. For instance, the Wharton reaction of α,β-epoxy ketones involves a rearrangement that is driven by the release of strain in the epoxide ring. wikipedia.org In cyclic ketones with an adjacent cyclopropyl ring, the Cα-Cβ bond is weakened and susceptible to cleavage. youtube.com The strain within the 7-oxabicyclo[4.1.0]heptane ring system is also a key factor in its reactivity, influencing nucleophilic substitution and addition reactions. ontosight.ai

Derivatization Strategies for this compound

The derivatization of this compound can be systematically approached by targeting its distinct structural components: the peripheral carbon atoms, the cyclopropane bridge, and the oxa-bridge. Each of these sites offers unique opportunities for chemical modification, allowing for the tailored synthesis of a diverse library of derivatives.

Functionalization at Peripheral Positions

Functionalization at the peripheral positions of the this compound core, specifically at the carbon atoms of the six-membered ring, provides a direct method for introducing molecular diversity. Research has demonstrated the feasibility of incorporating substituents at various positions, primarily through the strategic choice of substituted precursors in cyclization reactions that form the bicyclic system.

One prominent method for achieving peripheral functionalization is the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes. rsc.org This powerful cascade reaction, which proceeds through hydration, cyclization, and cyclopropanation, allows for the synthesis of 3-oxabicyclo[4.1.0]heptan-5-ones with substituents at the 2-position. For instance, 1,6-enynes bearing a methyl or a phenyl group at the 2-position of the allyl moiety have been successfully cyclized in the presence of palladium acetate (B1210297) (Pd(OAc)2) and tert-butyl nitrite (B80452) (tBuONO) to afford the corresponding 2-methyl- and 2-phenyl-3-oxabicyclo[4.1.0]heptan-5-ones in moderate yields. rsc.org

Similarly, photoredox-catalyzed radical cascade annulations of 1,6-enynes offer another effective route to peripherally functionalized derivatives. nih.gov This metal-free approach, utilizing a photocatalyst such as 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) under blue light irradiation, enables the synthesis of 6-substituted 3-oxabicyclo[4.1.0]heptan-5-ones. nih.gov For example, the reaction of (3-(allyloxy)prop-1-yn-1-yl)benzene with 2,6-lutidine N-oxide under these conditions yields 6-phenyl-3-oxabicyclo[4.1.0]heptan-5-one. nih.gov The scope of this method has been shown to be quite broad, accommodating various electron-donating and electron-withdrawing groups, as well as halogens, on the aromatic substituent of the enyne precursor, leading to a range of 6-aryl-3-oxabicyclo[4.1.0]heptan-5-ones in good yields. nih.gov

Alkylation at the C4 position has also been reported. For instance, (1R,3S,4R,6R)-1,3 - Dimethyl - 4-(prop - 1 - en - 2 - yl)-7 - oxa - bicyclo[4.1.0]heptan - 2 - one was prepared from the corresponding ketone through alkylation. bohrium.com

It is important to note that many of these functionalizations are achieved during the construction of the bicyclic core rather than by direct substitution on a pre-existing this compound molecule. This highlights the importance of strategic precursor design in accessing a variety of peripherally substituted derivatives.

Table 1: Examples of Peripherally Functionalized this compound Derivatives

Substituent PositionSubstituentSynthetic MethodReference
C2MethylPalladium-catalyzed oxidative cyclization rsc.org
C2PhenylPalladium-catalyzed oxidative cyclization rsc.org
C6PhenylPhotoredox-catalyzed radical cascade annulation nih.gov
C6Aryl (various)Photoredox-catalyzed radical cascade annulation nih.gov
C4Prop-1-en-2-ylAlkylation bohrium.com

Modifications of the Cyclopropane Bridge

The high ring strain of the cyclopropane bridge in this compound makes it susceptible to ring-opening reactions, providing a key pathway for further derivatization. These reactions can be initiated by various reagents, leading to the formation of functionalized monocyclic or rearranged bicyclic products.

Acid-catalyzed rearrangements represent a significant transformation pathway for this system. For example, treatment of related 7-oxabicyclo[4.1.0]heptane derivatives with acid can lead to ring-opened products. While specific examples for this compound are not extensively documented, the reactivity of the parent 7-oxabicyclo[4.1.0]heptane system suggests that similar transformations are plausible. For instance, the acid-catalyzed reaction of the cyclopropanediol derived from cis-chrysanthemic acid can yield either a tetrahydrofuran (B95107) derivative or a 4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptane, depending on the reaction conditions. researchgate.net

Ring-opening of the epoxide in related systems with nucleophiles is a well-established method for introducing functionality. For example, the ring-opening of tert-butyl (1S,3S,6R)-(7-oxabicyclo[4.1.0]hept-3-yl)-carbamate with thiols can be achieved in the presence of an activating agent like tetrabutylammonium (B224687) chloride. google.com The reaction of 7-oxabicyclo[4.1.0]heptane with various amines, such as aniline (B41778) and morpholine (B109124), has been shown to proceed efficiently in the presence of graphite (B72142) oxide as a catalyst, yielding the corresponding amino alcohols. tubitak.gov.tr

Furthermore, the fragmentation of tosylhydrazone derivatives of related α,β-epoxy ketones provides a route to acyclic alkynones. For instance, the tosylhydrazone of 1-ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes fragmentation to yield non-6-yn-2-one. thieme-connect.de This suggests that the ketone functionality in this compound could be similarly transformed into a tosylhydrazone and subsequently fragmented to yield novel acyclic products.

Table 2: Examples of Reactions Involving the Cyclopropane Bridge of Related Bicyclo[4.1.0]heptane Systems

Starting MaterialReagents/ConditionsProduct TypeReference
Cyclopropanediol from cis-chrysanthemic acidAcidTetrahydrofuran derivative or 3-oxabicyclo[4.1.0]heptane researchgate.net
tert-Butyl (1S,3S,6R)-(7-oxabicyclo[4.1.0]hept-3-yl)-carbamateThiol, tetrabutylammonium chlorideRing-opened thioether google.com
7-Oxabicyclo[4.1.0]heptaneAniline, graphite oxideRing-opened amino alcohol tubitak.gov.tr
1-Ethyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-oneTosylhydrazineAcyclic alkynone (via fragmentation) thieme-connect.de

Reactions at the Oxa-bridge

Direct reactions involving the ether linkage, or oxa-bridge, of this compound are less commonly reported in the literature. The C-O-C bond of the tetrahydropyran (B127337) ring is generally stable under many reaction conditions. However, under forcing conditions or with specific reagents, cleavage of the ether bond could potentially occur.

While direct evidence for reactions at the oxa-bridge of this compound is scarce, studies on related oxabicyclic systems can provide some insight. For instance, the synthesis of 5-oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid esters, which are structurally related, can be achieved from precursors that undergo intramolecular cyclization where the oxygen atom acts as a nucleophile. google.com This suggests that the oxygen of the oxa-bridge in this compound could potentially participate in intramolecular rearrangements or be targeted by strong electrophiles, although such reactivity is not well-documented.

The lack of extensive research on direct modifications of the oxa-bridge may be attributed to the often more facile reactivity of the ketone and the cyclopropane ring. Further investigation is needed to fully explore the synthetic potential of this part of the molecule.

Stereochemical Aspects and Conformational Analysis of 3 Oxabicyclo 4.1.0 Heptan 5 One

Intrinsic Stereochemistry of the Bicyclo[4.1.0]heptane System

In the cis isomer, the two bridgehead hydrogens are on the same side of the six-membered ring, leading to a "boat-like" conformation of the cyclohexane (B81311) ring. quora.com This arrangement is generally more stable than the trans isomer due to reduced torsional strain. quora.com The trans configuration would force the six-membered ring into a highly strained conformation that is difficult to achieve in a small ring system. quora.comnih.gov Therefore, the cis-fused bicyclo[4.1.0]heptane is the more common and energetically favored isomer. quora.com

Chirality and Diastereomerism in 3-Oxabicyclo[4.1.0]heptan-5-one Derivatives

The introduction of an oxygen atom at the 3-position and a ketone at the 5-position, along with potential substituents, introduces multiple stereocenters within the this compound core. This leads to the possibility of numerous stereoisomers, including enantiomers and diastereomers.

For instance, the compound rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid is a derivative with defined stereochemistry at four chiral centers. evitachem.com The presence of multiple stereocenters highlights the complexity and potential for stereochemical diversity in this class of compounds. evitachem.com The specific arrangement of these substituents in three-dimensional space is critical for molecular recognition and biological activity, as seen in its application as a morpholine (B109124) isostere in kinase inhibitors. nih.gov

The synthesis of these derivatives often results in racemic mixtures, necessitating chiral resolution techniques to isolate the individual enantiomers. evitachem.com The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of these compounds for pharmaceutical applications.

Conformational Preferences and Dynamics of the Bicyclic Core

The conformational landscape of the 3-oxabicyclo[4.1.0]heptane system is largely governed by the rigid cyclopropane (B1198618) ring fused to the more flexible oxacyclohexanone ring. The fusion to the three-membered ring forces the six-membered ring into a conformation that deviates significantly from a standard chair or boat.

Computational studies and experimental data have shown that the 3-oxabicyclo[4.1.0]heptane moiety can act as a bioisostere for morpholine. nih.govstrath.ac.uk This is attributed to its ability to adopt a conformation where the oxygen atom and an adjacent aromatic ring are nearly coplanar, mimicking the conformation of N-aryl morpholines. nih.govrogue-scholar.org This coplanarity is thought to be stabilized by hyperconjugative interactions between the cyclopropane orbitals and the π-system of the aromatic ring. strath.ac.ukrogue-scholar.org

Experimental Methods for Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms in molecules like this compound and its derivatives is essential. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and allowing for their separation. sigmaaldrich.com

For derivatives of 3-oxabicyclo[4.1.0]heptane, chiral HPLC is instrumental in both analytical and preparative applications. evitachem.com Analytically, it is used to determine the enantiomeric excess (ee) of a chiral synthesis. Preparatively, it can be used to isolate individual stereoisomers from a racemic mixture for further study. sielc.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation. sigmaaldrich.comsielc.com

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of all atoms in space.

For several derivatives of the 3-oxabicyclo[4.1.0]heptane system, X-ray crystallography has been used to confirm their solid-state conformation and absolute stereochemistry. rsc.orgiu.edurcsb.org This information is invaluable for understanding structure-activity relationships and for validating the results of stereoselective syntheses. paris-saclay.fr

Spectroscopic and Structural Elucidation Techniques for 3 Oxabicyclo 4.1.0 Heptan 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 3-oxabicyclo[4.1.0]heptan-5-one. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) of the protons are influenced by the electron density around them. For instance, protons adjacent to the electron-withdrawing carbonyl group and the oxygen of the ether bridge are expected to resonate at a lower field (higher ppm values).

The coupling patterns, or multiplicities (e.g., singlet, doublet, triplet), arise from the interaction of neighboring protons and are governed by the n+1 rule. These patterns help to establish the connectivity of the protons in the molecule. For example, a proton with 'n' adjacent protons will appear as a signal split into 'n+1' peaks. The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the dihedral angle between the coupled protons, which is essential for determining the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

{
 "interactive_table": {
 "headers": ["Proton", "Predicted Chemical Shift (ppm)", "Multiplicity", "Coupling Constant (J, Hz)"],
 "rows": [
 ["H1/H6 (bridgehead)", "3.0 - 3.5", "m", "Variable"],
 ["H2/H4 (methylene adjacent to ether)", "3.5 - 4.5", "m", "Variable"],
 ["H7 (methylene on cyclopropane)", "1.0 - 2.0", "m", "Variable"]
 ]
 }
}

Note: This is a predicted table based on general principles and data from related compounds. Actual values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Key signals in the ¹³C NMR spectrum of this compound would include:

A signal at a very low field (typically >190 ppm) corresponding to the carbonyl carbon (C5).

Signals for the carbons of the epoxide ring (C1 and C6), which are expected in the range of 40-60 ppm.

Signals for the methylene (B1212753) carbons adjacent to the ether oxygen (C2 and C4), typically appearing between 60-80 ppm.

A signal for the methylene carbon of the cyclopropane (B1198618) ring (C7) at a higher field.

For example, in the related compound 1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-yl acetate (B1210297), the carbons of the oxirane ring and the other ether-linked carbons show signals in the range of 52-74 ppm. doi.org

Table 2: Predicted ¹³C NMR Data for this compound

{
 "interactive_table": {
 "headers": ["Carbon", "Predicted Chemical Shift (ppm)"],
 "rows": [
 ["C5 (carbonyl)", ">190"],
 ["C2/C4 (methylene adjacent to ether)", "60 - 80"],
 ["C1/C6 (bridgehead)", "40 - 60"],
 ["C7 (methylene on cyclopropane)", "15 - 30"]
 ]
 }
}

Note: This is a predicted table based on general principles and data from related compounds. Actual values may vary.

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry of the molecule by identifying which protons are on the same or opposite faces of the rings.

The structure elucidation of new phenylpropanoids and sesquiterpenes, including bicyclic structures, has been successfully achieved using a combination of these 1D and 2D NMR techniques. thieme-connect.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrational modes of the chemical bonds.

For this compound, the key characteristic absorption bands would be:

A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

Absorption bands in the region of 1250-1050 cm⁻¹ due to the C-O-C stretching vibrations of the ether linkage in the bicyclic system.

Bands associated with the epoxide ring, typically appearing around 1250 cm⁻¹ (ring breathing) and 800-950 cm⁻¹ (asymmetric ring stretching).

C-H stretching vibrations for the sp³ hybridized carbons will appear just below 3000 cm⁻¹ .

In related bicyclic epoxy resins, the characteristic C-O-C stretching vibrations are observed around 1100 cm⁻¹. For a substituted derivative, 4-methyl-4-(4-methyl-5-oxocyclohex-3-en-1-yl)-1,3-dioxolan-2-one, a strong carbonyl peak is seen at 1775 cm⁻¹. doi.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (molecular formula C₆H₈O₂), the molecular ion peak [M]⁺ would be observed at an m/z of 112. The high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum gives clues about the structure of the molecule. Common fragmentation pathways for cyclic ketones and epoxides can be expected. The fragmentation of ionized bicyclo[4.1.0]heptane, a related parent structure, involves the opening of the three-membered ring followed by further C-C bond cleavages, leading to characteristic fragment ions. aip.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to analyze the purity of a sample and to identify the components of a mixture. asianpubs.org

In the context of this compound, GC-MS would be used to:

Determine the purity of a synthesized sample by observing the number of peaks in the chromatogram.

Identify the compound by comparing its retention time and mass spectrum with that of a known standard or with a library database like the NIST library. jocpr.com

GC-MS analysis of various natural and synthetic products has led to the identification of numerous bicyclic compounds, including derivatives of 3-oxabicyclo[4.1.0]heptane. jocpr.comphytojournal.com For instance, 3-oxabicyclo[4.1.0]heptan-2-one, 4,4,7,7-tetramethyl- was identified in an extract of Chrysanthemum cinerariaefolium. jocpr.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the definitive confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₆H₈O₂, the theoretical monoisotopic mass is calculated to be 112.05243 Da. uni.lu Experimental HRMS analysis, typically using soft ionization techniques like Electrospray Ionization (ESI), would be expected to yield an m/z value for the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) that closely matches the calculated exact mass.

The table below illustrates the kind of data obtained from HRMS analysis, using predicted values for the parent compound and experimental data for a related derivative as examples.

Table 1: HRMS Data for this compound and a Derivative

Compound Molecular Formula Adduct Calculated m/z Found m/z Source
This compound C₆H₈O₂ [M+H]⁺ 113.05971 Data not available uni.lu
This compound C₆H₈O₂ [M+Na]⁺ 135.04165 Data not available uni.lu
1,6-Diphenyl-3-oxabicyclo[4.1.0]heptan-5-one C₁₈H₁₆O₂ [M+H]⁺ 265.1223 Data not available

Note: Experimental data for the unsubstituted this compound is not available in the cited sources. The values presented are predicted or from related derivatives.

Advanced Spectroscopic Methods for Detailed Structural Studies

Beyond establishing the molecular formula, the complete structural elucidation of this compound requires the use of advanced spectroscopic methods, primarily two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. These experiments provide crucial information about the connectivity of atoms within the molecule, allowing for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and confirming the bicyclic framework.

The key 2D NMR experiments employed for such detailed structural studies include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing out the proton networks within the molecule's rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances based on their attached protons. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. emerypharma.comcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the rings.

While a complete 2D NMR analysis for the unsubstituted this compound is not detailed in the available literature, the synthesis and characterization of various substituted 3-oxabicyclo[4.1.0]heptan-5-ones and related bicyclic structures frequently report the use of these techniques to confirm their structures. nih.gov For example, the stereochemistry of products in the synthesis of 3-oxabicyclo[4.1.0]heptan-5-ones has been determined using 2D NMR analysis.

The expected correlations from a hypothetical 2D NMR analysis of this compound would allow for the complete assignment of its ¹H and ¹³C NMR spectra, confirming the connectivity of the cyclopropane and tetrahydropyranone rings and solidifying the structural assignment.

Computational and Theoretical Investigations of 3 Oxabicyclo 4.1.0 Heptan 5 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and potential reaction mechanisms of complex organic molecules.

While specific DFT studies focusing exclusively on the reaction pathways of 3-oxabicyclo[4.1.0]heptan-5-one are not extensively documented in available literature, the principles are well-established through research on closely related bicyclo[n.1.0]alkane systems. nih.govsemanticscholar.org These studies serve as a robust model for how DFT can be applied to understand the reactivity of this compound.

For instance, DFT computational studies on the oxidation of 1-methylbicyclo[4.1.0]heptane have been used to map out potential reaction pathways, including hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms. nih.govsemanticscholar.org Such calculations can determine the relative energies of reactants, intermediates, transition states, and products. In the case of the oxidation of 1-methylbicyclo[4.1.0]heptane, DFT calculations successfully identified the most activated C-H bonds at the C-2 and C-5 positions, which corresponded with the experimentally observed major products. nih.gov The calculations also provided evidence for the involvement of cationic intermediates, explaining the formation of rearranged products that were also observed experimentally. nih.govsemanticscholar.org This approach allows for a detailed understanding of site-selectivity and the energetic feasibility of different reaction outcomes.

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which represent the energy maxima along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for predicting reaction rates.

In studies of analogous bicyclo[n.1.0]alkanes, DFT calculations have been employed to determine the activation free energies (ΔG‡) for various reaction pathways. nih.gov For example, in the oxygenation of bicyclo[4.1.0]heptane derivatives, calculations paralleled experimental observations of diastereoselectivity by revealing differences in the activation energies for abstraction of different C-H bonds. nih.gov Computations demonstrated that hyperconjugative interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of adjacent C-H bonds can activate these bonds, lowering the activation energy for hydrogen atom transfer. nih.govsemanticscholar.org The investigation showed that the calculated activation free energy differences accurately reflected the site-selectivities and diastereoselectivities observed in the reactions. nih.gov

Table 1: Calculated Activation Free Energy Differences (ΔΔG‡) for Hydrogen Atom Transfer from an Analogous Bicyclo[4.1.0]alkane System. nih.gov
SubstrateReaction SiteRelative Activation Free Energy (kcal/mol)Note
Bicyclo[4.1.0]heptane Analoguetrans C₂–H bond0Most activated bond, set as reference.
cis C₂–H bondHigher ΔΔG‡Less favored reaction pathway.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of the 3-oxabicyclo[4.1.0]heptane framework are critical to its chemical behavior and potential biological activity. Molecular mechanics and dynamics simulations are the primary computational tools for exploring conformational preferences.

Quantum mechanical (QM) modeling has been applied to the conformational analysis of the 3-oxabicyclo[4.1.0]heptane (CPP) moiety, particularly when attached to other ring systems. strath.ac.uk This moiety has been identified as a valuable morpholine (B109124) isostere in medicinal chemistry. nih.gov The key to its utility is its ability to adopt a coplanar conformation relative to an adjacent aromatic ring, which is crucial for binding to kinase targets. strath.ac.uknih.gov QM modeling supports the hypothesis that this coplanarity is influenced by the overlap of the π-like orbitals of the cyclopropyl (B3062369) ring with the heteroaromatic π-system. strath.ac.uk Molecular dynamics simulations on the related bicyclo[4.1.0]heptan-2-one scaffold can be used to explore its conformational landscape and dynamics over time, providing a deeper understanding of its structural flexibility.

Thermochemical Property Calculations for Related Systems

Thermochemical properties such as the enthalpy of formation and strain energy are fundamental to understanding the stability and reactivity of cyclic compounds. These values have been extensively studied for related oxabicyclic systems using both experimental and computational methods. aip.org

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. For related oxabicyclic ethers, this property has been determined through experimental methods like combustion calorimetry and calculated using high-level computational methods. aip.org

DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to compute enthalpies of formation for these systems. aip.orgaip.org The calculations typically employ isodesmic and homodesmic work reactions, which help to cancel out systematic errors in the calculations by ensuring similar bonding environments on both sides of the reaction equation. aip.org For example, the enthalpy of formation for 7-oxabicyclo[4.1.0]heptane, the parent epoxide of the bicyclo[4.1.0]heptane system, was determined to be -125.5 ± 1.1 kJ/mol via combustion calorimetry. aip.org

Table 2: Experimental and Calculated Enthalpies of Formation (ΔfH°(298 K)) for Related Oxabicyclic Systems. aip.org
Compound NameFormulaΔfH° (kJ/mol)Method
6-oxabicyclo[3.1.0]hexaneC₅H₈O-97.12 ± 7.1Combustion Calorimetry
7-oxabicyclo[4.1.0]heptaneC₆H₁₀O-125.5 ± 1.1Combustion Calorimetry
8-oxabicyclo[5.1.0]octaneC₇H₁₂O-152.3 ± 3.1Combustion Calorimetry

The fusion of a cyclopropane (oxirane) ring with a larger ring introduces significant ring strain, which is a major driver of the chemical reactivity of these compounds. Strain energy can be quantified by comparing the experimental enthalpy of formation with a theoretical value for a strain-free analogue.

Computational studies on oxabicyclic systems have shown how ring size affects strain energy. aip.org For instance, a five-membered ring fused to an oxirane (as in 6-oxabicyclo[3.1.0]hexane) possesses 33.5 to 42 kJ/mol more strain than six- or seven-membered rings fused to an oxirane ring, such as 7-oxabicyclo[4.1.0]heptane and 8-oxabicyclo[5.1.0]octane, respectively. aip.org The introduction of unsaturation into the larger ring also significantly increases the strain energy. The strain in the oxirane ring itself within the 7-oxabicyclo[4.1.0]heptane system is substantial, contributing to its reactivity. aip.org

Table 3: Comparative Strain Energies in Related Fused Oxabicyclic Systems. aip.org
SystemDescriptionRelative Strain Energy (kJ/mol)
6-oxabicyclo[3.1.0]hexane5-membered ring fused to oxirane+33.5 to +42
7-oxabicyclo[4.1.0]heptane6-membered ring fused to oxiraneReference (0)
8-oxabicyclo[5.1.0]octane7-membered ring fused to oxiraneReference (0)

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters through computational methods, primarily using Density Functional Theory (DFT), has become an invaluable tool for structural elucidation and the confirmation of synthesized compounds. For a molecule like this compound, these predictions would focus on nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Spectroscopy Prediction:

Computational chemistry allows for the prediction of ¹H and ¹³C NMR spectra. These calculations typically involve geometry optimization of the molecule's ground state followed by the calculation of magnetic shielding tensors. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

While specific experimental NMR data for this compound is not readily found in published literature, predictions can be made based on established computational models. For instance, DFT calculations at a level like B3LYP/6-31G(d,p) are often employed for such predictions.

Predicted ¹³C NMR Data for this compound

AtomPredicted Chemical Shift (ppm)
C145.8
C268.2
C467.5
C5205.1
C648.3
C725.4

Note: These are hypothetical predicted values for illustrative purposes and are not based on a specific published computational study.

Predicted ¹H NMR Data for this compound

AtomPredicted Chemical Shift (ppm)Multiplicity
H on C12.15m
H on C23.85m
H on C43.95m
H on C62.30m
H on C71.15m

Note: These are hypothetical predicted values for illustrative purposes and are not based on a specific published computational study. 'm' denotes multiplet.

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and deformation modes of the chemical bonds. A key feature expected in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. The presence of the epoxide ring would also give rise to characteristic C-O stretching and ring-breathing vibrations.

Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch1715
C-O-C (ether) Stretch1100
Epoxide Ring Breath850

Note: These are hypothetical predicted values for illustrative purposes and are not based on a specific published computational study.

Comparison with Experimental Data:

A thorough search of scientific literature did not yield publicly available, peer-reviewed experimental NMR or IR spectra for the parent compound, this compound. A 2019 study in the Journal of Medicinal Chemistry by Hobbs et al. explored derivatives of 3-oxabicyclo[4.1.0]heptane as non-nitrogen containing morpholine isosteres in the development of PI3K/mTOR pathway inhibitors. nih.gov While this research highlights the synthetic utility of the scaffold, the specific spectroscopic data for the unsubstituted ketone is not provided in the main text or readily accessible supporting information.

The absence of experimental data for this compound makes a direct and detailed comparison with the predicted parameters impossible at this time. Such a comparison would be crucial for validating the accuracy of the computational methods for this specific bicyclic system. Future work involving the synthesis and full spectroscopic characterization of this compound would be invaluable. This would not only provide the necessary experimental benchmark but also pave the way for more refined computational studies to accurately model its structural and electronic properties.

Derivatives and Analogues of 3 Oxabicyclo 4.1.0 Heptan 5 One

Structural Modifications and Their Impact on Chemical Properties

Alkyl-Substituted 3-Oxabicyclo[4.1.0]heptan-5-one Derivatives

The addition of alkyl groups to the this compound skeleton can impact its steric and electronic properties. For instance, a method for the synthesis of 6-phenyl-3-oxabicyclo[4.1.0]heptan-5-one has been developed through a photoinduced reaction of (3-(allyloxy)prop-1-yn-1-yl)benzene. nih.gov This reaction demonstrates the feasibility of introducing aryl substituents.

Furthermore, the fragmentation of the tosylhydrazone derivative of 2-ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one has been utilized as a key step in the synthesis of acyclic alkynones, which are precursors to insect pheromones. thieme-connect.de This highlights how alkyl substitution can direct the reactivity of the bicyclic system towards specific synthetic outcomes. Another example is the synthesis of 4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one, which can be achieved through the epoxidation of β-ionone. evitachem.com

Derivative NameKey Synthetic Precursor/MethodNoteworthy Application/ReactionReference
6-Phenyl-3-oxabicyclo[4.1.0]heptan-5-one(3-(Allyloxy)prop-1-yn-1-yl)benzeneSynthesized via photoinduced radical cascade annulation. nih.gov
2-Ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-oneTosylhydrazine derivativeFragmentation leads to acyclic alkynone intermediates for pheromone synthesis. thieme-connect.de
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-oneβ-IononeSynthesized via epoxidation. evitachem.com

Introduction of Other Functional Groups (e.g., Hydroxy, Ester, Vinyl)

The incorporation of functional groups such as hydroxy, ester, and vinyl moieties dramatically expands the chemical utility of the this compound framework. These groups can serve as handles for further chemical transformations or can impart specific properties to the molecule.

Hydroxy Derivatives: The synthesis of 7-oxabicyclo[4.1.0]heptane-3-methanol demonstrates the introduction of a primary alcohol. chemicalbook.comlookchem.com This derivative is a valuable synthetic intermediate due to the reactivity of the hydroxyl group.

Ester Derivatives: A process for producing 5-oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid esters has been developed, highlighting the synthesis of ester-functionalized analogues. google.com These compounds are useful as intermediates in the synthesis of pharmaceuticals. Additionally, methods for the resolution of isomer mixtures of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters have been established using enzymes to achieve high purity. google.com

Vinyl Derivatives: The compound 3-ethenyl-7-oxabicyclo[4.1.0]heptane, which contains a vinyl group, is a known derivative. nih.gov The vinyl group offers a site for various addition and polymerization reactions. The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1S,5S,6R)-1-methyl-2-oxo-3-oxabicyclo[4.1.0]heptan-5-yl]carbamate showcases a more complex derivative where a vinyl substituent on a precursor is involved in the synthetic pathway. nih.gov

Functional GroupExample DerivativeCAS NumberMolecular FormulaReference
Hydroxy7-Oxabicyclo[4.1.0]heptane-3-methanol767-11-3C₇H₁₂O₂ chemicalbook.comlookchem.com
EsterEthyl (1β,5α,6β)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylateNot specifiedNot specified google.com
EsterEthyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateNot specifiedC₉H₁₄O₃ google.com
Vinyl3-Ethenyl-7-oxabicyclo[4.1.0]heptane106-86-5C₈H₁₂O nih.gov

Related Hetero-Bicyclic Ring Systems

The fundamental bicyclo[4.1.0]heptane framework can be varied by altering the heteroatom within the ring system or by modifying the ring structure itself. These changes lead to related hetero-bicyclic systems with distinct chemical properties and potential applications.

7-Oxabicyclo[4.1.0]heptane (Epoxide Analogues)

7-Oxabicyclo[4.1.0]heptane, also known as 1,2-epoxycyclohexane or cyclohexene (B86901) oxide, is a structural isomer of this compound where the oxygen atom is part of the three-membered ring. nist.gov This epoxide is a key synthon in organic chemistry.

The chemical properties of 7-oxabicyclo[4.1.0]heptane are dominated by the strained epoxide ring, which is susceptible to ring-opening reactions with a variety of nucleophiles. It can undergo oxidation to form products like 7-oxabicyclo[4.1.0]heptane-2-carboxylic acid. evitachem.com Reduction of the epoxide can also be achieved.

Numerous derivatives of 7-oxabicyclo[4.1.0]heptane have been synthesized, including those with alkyl, bromo, carboxylic acid, and methanol (B129727) functionalities. chemicalbook.comevitachem.comnih.gov For example, 7-oxabicyclo[4.1.0]heptane, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl- is a naturally occurring derivative found in Perilla frutescens. nih.gov

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key FeatureReference
7-Oxabicyclo[4.1.0]heptane286-20-4C₆H₁₀O98.14Parent epoxide analogue nist.gov
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acidNot specifiedC₇H₁₀O₃Not specifiedCarboxylic acid derivative evitachem.com
7-Oxabicyclo[4.1.0]heptane, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-Not specifiedC₁₅H₂₄O220.35Naturally occurring alkyl derivative nih.gov
7-Oxabicyclo[4.1.0]heptane-3-methanol767-11-3C₇H₁₂O₂128.17Hydroxy derivative chemicalbook.com

3-Azabicyclo[4.1.0]heptan-5-ones and Other Nitrogen Analogues

Replacing the oxygen atom at the 3-position of the bicyclic core with a nitrogen atom leads to the formation of 3-azabicyclo[4.1.0]heptan-5-ones and other nitrogen analogues. This substitution significantly alters the chemical properties of the ring system, introducing basicity and the potential for N-functionalization.

The synthesis of 3-azabicyclo[4.1.0]heptan-5-ones has been achieved through photoredox-catalyzed vinyl radical cascade reactions of N-Ts-substituted 1,6-enynes. nih.gov A transition-metal-free methodology has also been developed for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones from aza-1,6-enynes. rsc.org Furthermore, gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides provides a route to 5-isopropylidene-3-azabicyclo[4.1.0]heptanes. acs.org These nitrogen-containing bicyclic compounds are of interest in medicinal chemistry, with some derivatives showing potential as triple reuptake inhibitors. acs.org

Compound TypeSynthetic MethodPotential ApplicationReference
3-Azabicyclo[4.1.0]heptan-5-onesPhotoredox-catalyzed radical cascade of 1,6-enynesMedicinal chemistry scaffolds nih.gov
Azabicyclo[4.1.0]heptane-2,4,5-trionesTransition-metal-free oxidative cyclopropanation of aza-1,6-enynesFunctionalized building blocks rsc.org
5-Isopropylidene-3-azabicyclo[4.1.0]heptanesGold-catalyzed cycloisomerizationComplex molecule synthesis acs.org

Bicyclo[3.1.1]heptane Isosteres

Bicyclo[3.1.1]heptane and its heteroatom-containing analogues, such as 3-oxabicyclo[3.1.1]heptane, have been explored as saturated bioisosteres of meta-substituted benzene (B151609) rings. acs.orgnih.govnih.gov Isosteres are molecules or groups of atoms that have similar shapes and volumes, and often exhibit similar physical, chemical, and biological properties. The replacement of a flat aromatic ring with a three-dimensional bicyclic scaffold is a strategy used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. acs.org

The 3-oxabicyclo[3.1.1]heptane core has been shown to be an effective isostere for meta-benzene, with similar geometric parameters in terms of the distance and angle between substituents. nih.gov The introduction of the oxygen atom into the bicyclo[3.1.1]heptane framework can lead to a significant increase in water solubility. nih.govchemrxiv.org For example, replacing the meta-benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane moiety resulted in a five-fold increase in aqueous solubility while maintaining nanomolar potency. nih.govchemrxiv.org The synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes can be achieved through the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.org

IsostereAromatic Ring MimickedKey Physicochemical ImpactExample ApplicationReference
Bicyclo[3.1.1]heptanemeta-Substituted BenzeneImproved metabolic stability and membrane permeability.Analogues of Sonidegib and URB597. acs.org
3-Oxabicyclo[3.1.1]heptanemeta-Substituted BenzeneSignificantly increased aqueous solubility and reduced lipophilicity.Analogue of Sonidegib with improved solubility. nih.govchemrxiv.org

Compound Names Mentioned in this Article

this compound

6-Phenyl-3-oxabicyclo[4.1.0]heptan-5-one

2-Ethyl-3-methyl-7-oxabicyclo[4.1.0]heptan-2-one

4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one

7-Oxabicyclo[4.1.0]heptane-3-methanol

5-Oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ester

Ethyl (1β,5α,6β)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl ester

Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

3-Ethenyl-7-oxabicyclo[4.1.0]heptane

tert-Butyl N-[(tert-butoxy)carbonyl]-N-[(1S,5S,6R)-1-methyl-2-oxo-3-oxabicyclo[4.1.0]heptan-5-yl]carbamate

7-Oxabicyclo[4.1.0]heptane

1,2-Epoxycyclohexane

Cyclohexene oxide

7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid

7-Oxabicyclo[4.1.0]heptane, 4-(1,5-dimethyl-1,4-hexadienyl)-1-methyl-

3-Azabicyclo[4.1.0]heptan-5-one

Azabicyclo[4.1.0]heptane-2,4,5-trione

5-Isopropylidene-3-azabicyclo[4.1.0]heptane

Bicyclo[3.1.1]heptane

3-Oxabicyclo[3.1.1]heptane

(2-Oxaspiro[3.3]heptan-6-yl)methanol

Sonidegib

URB597

Naturally Occurring Derivatives of the Oxabicyclo[4.1.0]heptane Scaffold

While the specific compound This compound is a known chemical entity, literature searches for this report did not yield specific instances of its isolation from natural sources. However, the broader oxabicyclo[4.1.0]heptane framework, particularly the 7-oxabicyclo[4.1.0]heptane isomer, is present in a variety of natural products. These compounds, featuring a fused epoxide and cyclohexane (B81311) ring system, exhibit significant structural diversity and are found in various plant species.

Isolation and Characterization from Natural Sources

The isolation of natural products containing the 7-oxabicyclo[4.1.0]heptane core involves standard phytochemical techniques. Characterization is then typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A notable example is the sesquiterpenoid 2-[4-(acetyloxy)-6-methyl-5-oxo-7-oxabicyclo[4.1.0]heptan-3-yl]-6-methylhepta-1,5-dien-3-yl 2-methylbut-2-enoate , which was isolated from Ligularia altaica. np-mrd.org This complex molecule incorporates the 7-oxabicyclo[4.1.0]heptane skeleton with a ketone at the C-5 position, making it a close structural analogue to the subject of this article. Its classification is as a bisabolane (B3257923) sesquiterpenoid. np-mrd.org

Another sesquiterpenoid derivative, [4-(6-methylhept-5-en-2-yl)-5-oxo-7-oxabicyclo[4.1.0]heptan-1-yl]methyl 2-methylbut-2-enoate , also features the 7-oxabicyclo[4.1.0]heptan-5-one core. np-mrd.org

In addition to these ketone-containing derivatives, other compounds with the 7-oxabicyclo[4.1.0]heptane scaffold have been identified in nature. For instance, (1s,3s,6s)-1,5,5-trimethyl-6-[(1e,3e,5e,7e,9e,11e,13e,15e,17e)-3,7,12,16-tetramethyl-18-[(1s,6r)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-7-oxabicyclo[4.1.0]heptan-3-ol was found in Eriobotrya japonica (loquat). np-mrd.org This complex molecule, a type of xanthophyll, contains two 7-oxabicyclo[4.1.0]heptane units. np-mrd.org

Furthermore, a sesquiterpene named 1-methyl-4-(5-methyl-1-methylenehex-4-enyl)-7-oxabicyclo[4.1.0]heptane was isolated from Pimpinella aurea, a plant species found in Turkey. uni.lu The structure of this compound was elucidated using one- and two-dimensional NMR techniques, as well as LC-ESI-FTMS. uni.lu

Structural Diversity in Natural Products

The naturally occurring derivatives of the 7-oxabicyclo[4.1.0]heptane scaffold demonstrate considerable structural diversity. This diversity arises from several factors, including:

Oxidation State: The cyclohexane ring can be functionalized with various oxygen-containing groups. As seen, this includes ketones np-mrd.orgnp-mrd.org, as well as alcohols. np-mrd.org

Substitution Patterns: The carbon framework of the bicyclic system can be substituted with a wide range of alkyl and more complex side chains. These substituents are often derived from terpenoid biosynthetic pathways.

Stereochemistry: The multiple chiral centers within the oxabicyclo[4.1.0]heptane ring system lead to a variety of stereoisomers found in nature.

The following table summarizes the key characteristics of the discussed naturally occurring 7-oxabicyclo[4.1.0]heptane derivatives.

Compound NameNatural SourceCompound ClassKey Structural Features
2-[4-(acetyloxy)-6-methyl-5-oxo-7-oxabicyclo[4.1.0]heptan-3-yl]-6-methylhepta-1,5-dien-3-yl 2-methylbut-2-enoate np-mrd.orgLigularia altaica np-mrd.orgSesquiterpenoid np-mrd.org7-oxabicyclo[4.1.0]heptan-5-one core, acetyloxy and complex ester side chains np-mrd.org
[4-(6-methylhept-5-en-2-yl)-5-oxo-7-oxabicyclo[4.1.0]heptan-1-yl]methyl 2-methylbut-2-enoate np-mrd.orgNot specifiedSesquiterpenoid np-mrd.org7-oxabicyclo[4.1.0]heptan-5-one core, methylheptenyl and ester side chains np-mrd.org
(1s,3s,6s)-1,5,5-trimethyl-6-[(1e,3e,5e,7e,9e,11e,13e,15e,17e)-3,7,12,16-tetramethyl-18-[(1s,6r)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-7-oxabicyclo[4.1.0]heptan-3-ol np-mrd.orgEriobotrya japonica np-mrd.orgXanthophyll np-mrd.orgTwo 7-oxabicyclo[4.1.0]heptane units, polyene chain, hydroxyl group np-mrd.org
1-methyl-4-(5-methyl-1-methylenehex-4-enyl)-7-oxabicyclo[4.1.0]heptane uni.luPimpinella aurea uni.luSesquiterpene uni.lu7-oxabicyclo[4.1.0]heptane core with a methyl and a methylenehexenyl side chain uni.lu

Advanced Applications and Future Research Directions for 3 Oxabicyclo 4.1.0 Heptan 5 One

Utility as a Synthetic Building Block in Organic Synthesis

The inherent ring strain and multiple functional groups of 3-oxabicyclo[4.1.0]heptan-5-one make it a highly reactive and versatile building block in synthetic chemistry.

Precursor for Complex Molecular Architectures

The rigid, three-dimensional structure of this compound serves as an excellent starting point for the stereocontrolled synthesis of complex molecules. Its framework is a recurring motif in various bioactive compounds and natural products.

Researchers have identified the related 3-oxabicyclo[4.1.0]heptane structure as a non-nitrogen containing isostere for morpholine (B109124), a common component in kinase inhibitors. acs.org This discovery highlights its application in medicinal chemistry for designing novel inhibitors of critical cellular pathways, such as the PI3K-AKT-mTOR pathway, which is often dysregulated in cancer. acs.org The bicyclic scaffold allows for the precise spatial arrangement of substituents, mimicking the conformation of morpholine-containing drugs. acs.org

Furthermore, the bicyclo[4.1.0]heptane core is a key component in the synthesis of new carbocyclic nucleoside analogues. researchgate.net These complex molecules are crucial in the development of antiviral and anticancer therapies. The synthesis often involves a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate, demonstrating the utility of this core structure in creating diverse and medicinally relevant compounds. researchgate.net For instance, derivatives like tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1S,5S,6R)-2-oxo-3-oxabicyclo[4.1.0]heptan-5-yl]carbamate have been synthesized as key intermediates for potent N-methyl-d-aspartic acid (NMDA) receptor agonists, which are important in neuroscience research. nih.gov

Scaffold for Novel Chemical Transformations

The development of new synthetic methodologies is crucial for advancing organic chemistry, and this compound has emerged as a key scaffold in this area. Its structure is particularly suited for cascade reactions, where multiple chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

A significant advancement is the use of organophotoredox catalysis to synthesize 3-oxabicyclo[4.1.0]heptan-5-ones from readily available 1,6-enynes. nih.gov This metal-free method utilizes blue LED light to initiate a radical cascade annulation, producing a variety of cyclopropane-fused bicyclic compounds in good yields. nih.gov The reaction proceeds through a β-oxyvinyl radical intermediate, showcasing a novel strategy for vinyl radical generation under mild conditions. nih.gov This transformation is not limited to oxygen-tethered enynes; it has been successfully applied to synthesize related nitrogen-containing scaffolds (3-azabicyclo-[4.1.0]heptan-5-ones) as well. nih.gov

The versatility of this scaffold is further demonstrated by its reactivity with various functional groups. The table below summarizes the synthesis of different substituted 3-oxabicyclo[4.1.0]heptan-5-ones via this photoredox-catalyzed reaction.

EntryStarting Enyne Substituent (R)ProductYield (%)
1Phenyl6-phenyl-3-oxabicyclo[4.1.0]heptan-5-one81
24-Methylphenyl6-(p-tolyl)-3-oxabicyclo[4.1.0]heptan-5-one75
34-Methoxyphenyl6-(4-methoxyphenyl)-3-oxabicyclo[4.1.0]heptan-5-one72
44-Fluorophenyl6-(4-fluorophenyl)-3-oxabicyclo[4.1.0]heptan-5-one82
54-Chlorophenyl6-(4-chlorophenyl)-3-oxabicyclo[4.1.0]heptan-5-one85
64-Bromophenyl6-(4-bromophenyl)-3-oxabicyclo[4.1.0]heptan-5-one79
73-Methoxyphenyl6-(3-methoxyphenyl)-3-oxabicyclo[4.1.0]heptan-5-one77
8Naphthalen-2-yl6-(naphthalen-2-yl)-3-oxabicyclo[4.1.0]heptan-5-one68

Data sourced from a photoredox-catalyzed radical cascade annulation study. nih.gov

Application in Polymer Chemistry and Materials Science

While this compound is listed as a building block for material science, specific research detailing its direct application in polymer chemistry is limited in the available literature. bldpharm.com However, the broader class of oxabicyclo[4.1.0]heptane derivatives, particularly its isomers, sees significant use in this field.

Monomer in Polymer Production (e.g., Food Contact Materials)

There is no specific information in the provided search results indicating that this compound is used as a monomer in polymer production for applications like food contact materials. However, related isomers such as methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate are noted for this purpose. Another related compound, 7-oxabicyclo[4.1.0]hept-3-ylmethyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate, has been investigated for its use in food contact coatings, though it was flagged for medium concern due to equivocal genotoxicity results, warranting further study. foodpackagingforum.org

Modulators of Polymer Properties (e.g., Flexibility, Thermal Stability)

No direct evidence was found to support the role of this compound as a modulator of polymer properties. Research into property modulation, such as enhancing flexibility and thermal stability, has centered on other bicyclic epoxies like Bi-7-oxabicyclo[4.1.0]heptane, which is noted for imparting superior flexibility and thermal stability to resins compared to linear epoxies.

Rational Design in Medicinal Chemistry and Molecular Probe Development (Focus on Scaffold Utility)

The 3-oxabicyclo[4.1.0]heptane framework, the core of this compound, is increasingly recognized for its value in rational drug design. Its constrained conformation and specific stereochemistry offer a predictable and rigid anchor for building complex molecules, allowing chemists to design compounds with precise interactions with biological targets.

The 3-oxabicyclo[4.1.0]heptane moiety has been successfully developed as a novel, non-nitrogen containing isostere for morpholine, a privileged structure in kinase inhibitors. nih.govacs.org Specifically, in the context of the PI3K/AKT/mTOR signaling pathway, 4-(pyrimidin-4-yl)morpholines are effective pharmacophores because the morpholine oxygen forms a critical hydrogen bond with the kinase hinge region. nih.govacs.orgresearchgate.net The utility of the morpholine ring is enhanced by its ability to adopt a coplanar conformation with the pyrimidine (B1678525) ring, a feature that is key to its binding affinity. nih.govacs.org

Researchers have demonstrated that the 3-oxabicyclo[4.1.0]heptane scaffold can effectively mimic this essential conformation. nih.govacs.org A cyclopropylpyridine analog incorporating this scaffold was found to retain a strong affinity for mTOR, with a pIC₅₀ of 8.6. mdpi.com This discovery presents the 3-oxabicyclo[4.1.0]heptane system as a potent hinge-binding fragment for mTOR and related lipid kinases, opening avenues for developing new classes of selective kinase inhibitors. mdpi.comstrath.ac.uk Theoretical and experimental studies have been dedicated to understanding the conformational preferences of compounds containing this scaffold to optimize their application in mTOR inhibitor development. strath.ac.uk

Table 1: Comparison of Hinge-Binding Moieties in mTOR Inhibitors

MoietyKey Structural FeatureRole in Kinase BindingExample TargetReported Affinity (pIC₅₀)Reference
MorpholineOxygen atom, flexible ringForms key hydrogen bond with kinase hinge; adopts coplanar conformation with pyrimidine.PI3K/mTORVaries by compound nih.govacs.orgresearchgate.net
3-Oxabicyclo[4.1.0]heptaneRigid bicyclic system with ether oxygenActs as a non-nitrogen isostere of morpholine, mimicking its conformation and hinge interaction.mTOR8.6 mdpi.com

Bioisosteric replacement is a powerful strategy in drug discovery to enhance a molecule's properties while retaining its biological activity. The replacement of aromatic rings with rigid, saturated, sp³-rich scaffolds can significantly improve physicochemical characteristics. chemrxiv.orgnih.govacs.org The 3-oxabicyclo[4.1.0]heptane scaffold and its close relatives are being evaluated as effective bioisosteres for this purpose. chemrxiv.orgnih.govacs.org

A significant challenge in drug development is overcoming poor physicochemical properties inherent to flat, aromatic rings, which can limit permeability and increase metabolic clearance. acs.org Saturated bicyclic scaffolds offer a solution by increasing the three-dimensionality of a molecule.

In a notable example, the related 3-oxabicyclo[3.1.1]heptane scaffold was used as a bioisostere for a meta-substituted benzene (B151609) ring in the anticancer drug Sonidegib. chemrxiv.orgnih.govacs.org This substitution led to marked improvements in key drug-like properties.

Table 2: Physicochemical Property Modulation with an Oxabicyclo Isostere

PropertyParent Drug (Sonidegib)Oxabicyclo[3.1.1]heptane AnalogueOutcomeReference
PermeabilityBaselineImprovedEnhanced potential for absorption chemrxiv.orgnih.govacs.org
Metabolic StabilityBaselineImprovedReduced clearance rates acs.org
Aqueous SolubilityBaselineImprovedBetter formulation potential chemrxiv.orgnih.govacs.org

These findings suggest that the incorporation of an oxabicyclo-scaffold, such as this compound, can be a viable strategy to enhance the permeability and metabolic stability of drug candidates, thereby increasing their potential for successful development. chemrxiv.orgnih.govacs.org

The primary function of a bioisostere is to replicate the size, shape, and electronic distribution of the original functional group to maintain or improve binding to the biological target. The 3-oxabicyclo[4.1.0]heptane scaffold excels as a morpholine isostere precisely because it can mimic the crucial conformation required for binding to the kinase hinge region. nih.govacs.org Its rigid structure locks the oxygen atom in a position suitable for forming the key hydrogen bond, a fundamental interaction for potent inhibition. nih.govmdpi.com

The ability of this scaffold to act as a non-nitrogen containing isostere is particularly advantageous, as it can alter the electronic properties and potential metabolic liabilities associated with the nitrogen atom in the morpholine ring while preserving the essential binding geometry. nih.gov

Evaluation as a Bioisostere for Physicochemical Property Modulation

Emerging Research Areas for Oxabicyclo[4.1.0]heptan-5-one Compounds

While the application of the 3-oxabicyclo[4.1.0]heptane scaffold is well-documented in kinase inhibition, emerging research points to broader applications for related bicyclic ether structures. The unique structural features of these compounds make them attractive for diverse scientific fields. evitachem.com

Potential future research directions include:

Chemical Biology Probes: Their defined structure makes them ideal for designing probes to investigate the interactions between small molecules and biological systems. evitachem.com

Materials Science: The rigid bicyclic framework could be exploited in the development of novel polymers or other advanced materials with unique properties. evitachem.com

Reagents in Biotechnology: A related compound, 3-oxiranyl-7-oxabicyclo[4.1.0]heptane, is used as a reactive reagent that binds to DNA, suggesting applications in analytical methods and potentially as a component in radiotherapy due to its resistance to radiation. biosynth.com

These emerging areas highlight the versatility of the oxabicyclo[4.1.0]heptane core structure, suggesting that the full potential of derivatives like this compound is yet to be fully realized.

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